molecular formula C26H37NO B1295459 p-Nonyloxybenzylidene p-butylaniline CAS No. 51749-28-1

p-Nonyloxybenzylidene p-butylaniline

Cat. No.: B1295459
CAS No.: 51749-28-1
M. Wt: 379.6 g/mol
InChI Key: CJGFFRVFUUEUNN-UHFFFAOYSA-N
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Description

p-Nonyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C26H37NO and a molecular weight of 379.6 g/mol .

Scientific Research Applications

p-Nonyloxybenzylidene p-butylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    this compound is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Safety and Hazards

While specific safety data for p-Nonyloxybenzylidene p-butylaniline is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

Research on p-Nonyloxybenzylidene p-butylaniline and similar compounds is ongoing. One study has explored the ultrasonic velocity in various liquid phases of a related compound, suggesting the existence of an ordinary nematic and a cybotactic nematic phase . This could open up new avenues for research in materials science and other fields.

Preparation Methods

The synthesis of p-Nonyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-nonyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid , under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

p-Nonyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride , resulting in the formation of alcohols or amines .

    this compound can undergo nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles such as halides or amines .

Mechanism of Action

The mechanism of action of p-Nonyloxybenzylidene p-butylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

p-Nonyloxybenzylidene p-butylaniline can be compared with other similar compounds, such as:

  • p-Decyloxybenzylidene p-butylaniline
  • p-Octyloxybenzylidene p-butylaniline
  • p-Heptyloxybenzylidene p-butylaniline

These compounds share similar structural features but differ in the length of the alkoxy chain. The unique properties of this compound, such as its specific alkoxy chain length, contribute to its distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGFFRVFUUEUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51749-28-1
Record name p-Nonyloxybenzylidene-p-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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